![molecular formula C21H20FN3O3 B2946146 3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole CAS No. 866017-57-4](/img/structure/B2946146.png)
3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole is a synthetic organic compound with diverse potential applications in various scientific research fields. Its unique chemical structure enables it to participate in a range of chemical reactions, making it a versatile molecule for study.
Mechanism of Action
Target of Action
Similar compounds with benzimidazole, benzophenone, and indole moieties have been studied for their antimicrobial activity . In these studies, FtsZ, a key functional protein in bacterial cell division, has been recognized as a potential target .
Mode of Action
It is suggested that similar compounds may interact with their targets, such as ftsz, to inhibit bacterial cell division .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with bacterial cell division pathways .
Result of Action
Based on the potential antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the inhibition of bacterial cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized using a multi-step process involving several key intermediate compounds. Typically, the synthesis starts with the preparation of the indole core, followed by the introduction of the morpholino group and the 4-fluorobenzoyloxy group. The final step involves the formation of the oxime functionality.
Industrial Production Methods: Industrial-scale production may involve optimized versions of laboratory synthetic routes, focusing on cost-efficiency, yield maximization, and safety. Often, scalable processes include continuous flow reactions and the use of catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions at the indole core or the morpholino group, depending on the conditions.
Reduction: Reduction reactions may target the oxime functionality or the fluorobenzoyloxy group.
Substitution: The aromatic fluorine and benzoyloxy groups can participate in various substitution reactions.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or an organic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed from These Reactions: The major products depend on the specific reactions and conditions used. For instance, oxidation could yield hydroxylated derivatives, while reduction may produce amines or alcohols from the oxime or ester groups.
Scientific Research Applications
Chemistry: The compound serves as a precursor in the synthesis of more complex molecules. Its diverse reactivity allows chemists to study its behavior under various conditions and develop new synthetic methodologies.
Biology: 3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole may exhibit biological activity, making it a candidate for studying biochemical pathways and interactions within cells. It can be used in binding assays and enzyme inhibition studies.
Medicine: In medicinal chemistry, this compound might be explored for its potential pharmacological properties. The presence of the fluorobenzoyloxy group suggests possible activity in targeting specific proteins or receptors, making it a candidate for drug development.
Industry: This compound could find applications in the development of specialty chemicals or materials, benefiting from its unique structure and reactivity.
Comparison with Similar Compounds
1-Methyl-2-(4-fluorophenyl)-1H-indole:
3-(Hydroxyimino)methyl-1-methyl-2-morpholino-1H-indole: Similar oxime and morpholino groups but without the fluorobenzoyloxy group, affecting its chemical and biological properties.
2-(4-Fluorobenzoyl)-1-methylindole: Contains the fluorobenzoyl group but lacks the oxime and morpholino functionalities, altering its reactivity and applications.
Properties
IUPAC Name |
[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-24-19-5-3-2-4-17(19)18(20(24)25-10-12-27-13-11-25)14-23-28-21(26)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPAIMDQTHEXQA-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NOC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)/C=N/OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
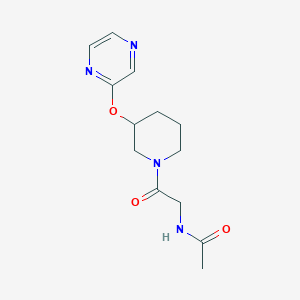

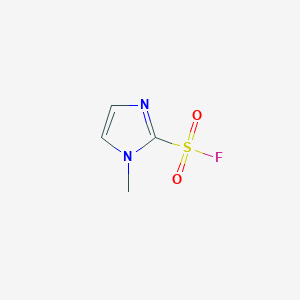
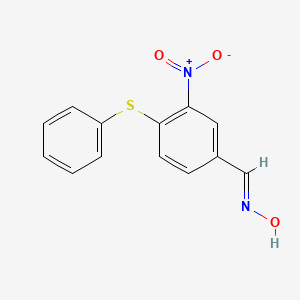
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2946072.png)

![3,4-Dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]methanone](/img/structure/B2946074.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2946075.png)
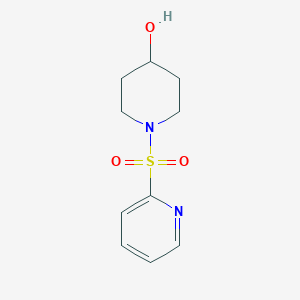

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2946082.png)
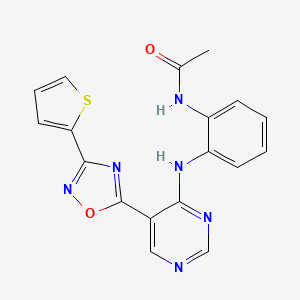

![2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2946086.png)
